Product packaging for 2-Octyl Cyanoacrylate(Cat. No.:CAS No. 133978-15-1)

2-Octyl Cyanoacrylate

Cat. No.: B1670273
CAS No.: 133978-15-1
M. Wt: 209.28 g/mol
InChI Key: CQVWXNBVRLKXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octyl cyanoacrylate is a high-strength cyanoacrylate ester of significant interest in biomedical and materials science research . Its primary research value lies in its application as a topical tissue adhesive, serving as a model compound for studying wound closure alternatives to traditional sutures and staples . Upon exposure to anions present in moisture, the liquid monomers undergo a rapid exothermic polymerization, forming strong, flexible chains that create a protective, waterproof barrier over a substrate . This mechanism is key for investigations into rapid-set adhesives in moist environments. Researchers also value its intrinsic antimicrobial properties, which have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative strains . The longer alkyl chain in this compound, compared to shorter-chain variants like butyl cyanoacrylate, contributes to greater bonding strength, enhanced flexibility, and reduced tissue toxicity, making it a superior subject for developmental studies in surgical adhesives and smart materials . Beyond its well-documented use in simulating skin closure, exploratory research applications include its potential use in sealing air leaks and controlling bleeding in experimental surgical models . This compound is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic human use. Proper handling protocols should be followed, as the polymerization reaction is exothermic and the adhesive can bond skin and other surfaces rapidly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B1670273 2-Octyl Cyanoacrylate CAS No. 133978-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-2-yl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVWXNBVRLKXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

152965-95-2
Record name 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester, homopolymer
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DSSTOX Substance ID

DTXSID30888954
Record name 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester
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Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133978-15-1
Record name 2-Octyl cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133978-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dermabond
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Record name 2-octyl cyanoacrylate
Source DrugBank
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Record name 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester
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Record name 2-OCTYL CYANOACRYLATE
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Advanced Polymerization Kinetics and Mechanisms of 2 Octyl Cyanoacrylate

Mechanistic Pathways of 2-Octyl Cyanoacrylate Polymerization

The polymerization of this compound can proceed through several distinct mechanisms, each with its own characteristic kinetics and control strategies. The most common and commercially relevant pathway is anionic polymerization, but radical and photo-polymerization methods have also been explored for more specialized applications.

Anionic polymerization is the primary and most rapid mechanism for the curing of this compound. universityofgalway.ienih.gov This process is typically initiated by weak bases or nucleophiles. wikipedia.org Moisture present on the surface of substrates is a common initiator, with the hydroxide (B78521) ions (OH-) acting as the nucleophile. chenso.comnih.govwikipedia.org The initiation step involves the attack of the nucleophile on the electrophilic β-carbon of the cyanoacrylate monomer, leading to the formation of a carbanion. pcbiochemres.com This carbanion is resonance-stabilized by the adjacent cyano and ester groups, which facilitates its propagation. nih.govpcbiochemres.com

The propagation phase involves the newly formed carbanion attacking another monomer molecule, thereby elongating the polymer chain. pcbiochemres.com This chain growth is exceptionally fast, with propagation rate coefficients (kp) for similar cyanoacrylates approaching 10^6 L·mol−1·s−1. nih.gov The polymerization is highly exothermic, and the heat generated contributes to the rapid curing of the adhesive. pcbiochemres.com

To prevent premature polymerization in storage, this compound formulations are stabilized with weak acids. chenso.com These acidic stabilizers are neutralized by the basic initiators on the substrate surface, allowing the polymerization to proceed. chenso.com The type and concentration of the initiator can significantly affect the polymerization rate. While weak bases like water are sufficient, stronger nucleophiles such as amines and phosphines can also initiate polymerization. pcbiochemres.comresearchgate.net Research has explored various N-bases as initiators for OCA polymerization, with their reactivity assessed by the time taken for the monomer to solidify. researchgate.net For instance, cyclic tertiary aliphatic amines like azabicyclo[2.2.2]-octane (ABCO) and 1,4-diazabicyclo[2.2.2]-octane (DABCO) have been investigated as potent initiators. google.com

A zwitterionic polymerization pathway is also possible, particularly with initiators like tertiary amines or phosphines. colab.ws In this mechanism, the initiator attacks the monomer to form a zwitterion, which then initiates the polymerization by attacking another monomer molecule. researchgate.net

Table 1: Effect of Initiators on Anionic Polymerization of Cyanoacrylates

InitiatorTypeInitiation MechanismKey Observations
Water (Hydroxide ions)Weak BaseAnionicCommon initiator from ambient humidity; rate is humidity-dependent. chenso.compcbiochemres.com
Amines (e.g., Triethylamine, Pyridine)NucleophileAnionic/ZwitterionicCan act as potent initiators. wikipedia.orgresearchgate.net
PhosphinesNucleophileAnionic/ZwitterionicEffective initiators for cyanoacrylate polymerization. wikipedia.orgpcbiochemres.com
Azabicyclo[2.2.2]-octane (ABCO)Cyclic Tertiary AmineAnionicInvestigated as a "super initiator" to increase polymerization rate. google.com
1,4-diazabicyclo[2.2.2]-octane (DABCO)Cyclic Tertiary AmineAnionicUsed to control the rate of crosslinking. google.com

While anionic polymerization is dominant, the radical polymerization of this compound offers a synthetically useful alternative, although it is more challenging to achieve. universityofgalway.ienih.gov Radical polymerization must be conducted under acidic conditions to suppress the much faster anionic pathway. nih.govuniversityofgalway.ienih.gov Anionic inhibitors, such as boron trifluoride acetic acid complex, are employed to ensure that polymerization proceeds via a radical mechanism. nih.gov

Initiation of radical polymerization can be achieved using conventional radical initiators like azobisisobutyronitrile (AIBN) or through auto-oxidation of alkylboron compounds. nih.gov The kinetics of radical polymerization for cyanoacrylates have been studied, with propagation (kp) and termination (kt) rate coefficients determined for ethyl 2-cyanoacrylate under anionic suppression. nih.gov

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been applied to cyanoacrylates. universityofgalway.ie RAFT and other CRP methods like Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and defined architectures. researchgate.netsigmaaldrich.com These controlled polymerization strategies are crucial for developing advanced materials with tailored properties. researchgate.net

Table 2: Control Strategies in Radical Polymerization of Cyanoacrylates

Control StrategyAbbreviationPrincipleAdvantages
Reversible Addition-Fragmentation chain TransferRAFTA chain transfer agent reversibly terminates propagating chains, allowing for controlled growth. universityofgalway.ieProvides polymers with controlled molecular weights and narrow distributions. researchgate.net
Nitroxide-Mediated PolymerizationNMPA stable nitroxide radical reversibly caps (B75204) the growing polymer chain.Enables the synthesis of well-defined polymers. researchgate.net
Atom Transfer Radical PolymerizationATRPA transition metal complex reversibly activates a dormant species to a propagating radical.Allows for the creation of polymers with complex architectures. sigmaaldrich.com

Photo-polymerization offers a method to cure this compound upon exposure to light, providing temporal and spatial control over the curing process. This is particularly advantageous for applications where a rapid, on-demand cure is required. google.com Light-curing cyanoacrylate formulations have been developed that combine the rapid cure of acrylic adhesives with the secondary cure mechanism of cyanoacrylates, allowing for curing in shadowed areas. chenso.com

The photo-polymerization process typically involves the addition of a photoinitiator to the cyanoacrylate formulation. google.com Upon irradiation with UV or visible light, the photoinitiator generates reactive species, usually free radicals, which then initiate the polymerization of the cyanoacrylate monomers. google.comresearchgate.net Acylgermane-based photoinitiators have been shown to be effective for the efficient and complete photopolymerization of cyanoacrylates. google.com Benzophenone is another photoinitiator that can be used, which may lead to cross-linking during polymerization. researchgate.net

The introduction of crosslinking agents or the use of multifunctional monomers can create a crosslinked polymer network, enhancing the mechanical properties and durability of the cured adhesive. google.comnih.gov For instance, mixtures of this compound with bis-cyanoacrylates (bis-CAs) can lead to crosslinked copolymers due to the dual functionality of the bis-CA monomer. google.com The degree of crosslinking can influence properties such as the flexibility and strength of the final polymer.

Factors Influencing this compound Polymerization Rate and Yield

The rate and extent of this compound polymerization are highly sensitive to a variety of factors, including environmental conditions and the chemical composition of the formulation.

Environmental parameters, particularly humidity and temperature, play a critical role in the curing kinetics of this compound, primarily through their effect on the anionic polymerization mechanism.

Humidity: As moisture is a primary initiator for anionic polymerization, the relative humidity (RH) of the environment directly impacts the cure speed. intertronics.co.ukoliverllp.com Optimal bonding is typically achieved at an RH between 40% and 60%. chenso.com Low humidity slows down the cure due to a lower concentration of initiator molecules. pcbiochemres.comintertronics.co.uk Conversely, high humidity can accelerate the curing process, but may lead to a weaker bond. chenso.comintertronics.co.uk

Temperature: Temperature affects the rate of the chemical reactions involved in polymerization. pcbiochemres.comoliverllp.com Higher temperatures generally increase the polymerization rate. pcbiochemres.com However, elevated temperatures can also increase the volatility of the monomer, which can have implications for the final bond and may lead to a phenomenon known as "blooming" or "frosting," where unreacted monomer vaporizes and deposits as a white residue around the bond line. intertronics.co.uk A consistent temperature of around 21°C is often recommended for optimal and repeatable results. intertronics.co.uk

Substrate pH: The acidity or alkalinity of the bonding surface can also influence the cure rate. Acidic surfaces can neutralize the basic initiators, thereby slowing down or even preventing polymerization. chenso.comintertronics.co.uk In contrast, alkaline surfaces can accelerate the curing process. chenso.com

Table 3: Impact of Environmental Parameters on this compound Curing

ParameterEffect on Curing RateOptimal ConditionRationale
Relative HumidityIncreases with higher humidity40% - 60%Moisture acts as an initiator for anionic polymerization. chenso.comintertronics.co.uk
TemperatureIncreases with higher temperature~21°CAffects reaction kinetics and monomer volatility. pcbiochemres.comintertronics.co.ukoliverllp.com
Substrate SurfaceAccelerated on alkaline surfaces, inhibited on acidic surfacesNeutral to slightly alkalineSurface pH affects the availability of initiators. chenso.comintertronics.co.uk

The properties of this compound adhesives can be significantly modified through the inclusion of various additives and the use of co-monomers.

Additives: Formulations of this compound often contain a range of additives to optimize performance. raajournal.com These can include:

Thickeners: To increase the viscosity and control the flow of the adhesive.

Plasticizers: To increase the flexibility of the cured polymer, which is particularly important for medical applications on skin.

Stabilizers: As mentioned, weak acids are added to prevent premature polymerization.

Fillers: To modify mechanical properties.

Polymerization Enhancers: Certain biocompatible polymers, such as poly(ethylene glycol) polyhedral oligomeric silsesquioxane (PEG-POSS), have been shown to initiate polymerization and yield a high molecular weight polymer with improved adhesive properties. bohrium.comresearchgate.net

Co-monomers: The copolymerization of this compound with other cyanoacrylate monomers is a common strategy to tailor the properties of the resulting polymer. For example, blending this compound with n-butyl cyanoacrylate can provide a balance of flexibility and setting speed. raajournal.comnih.gov The use of co-monomers allows for the adjustment of the glass transition temperature of the copolymer, thereby controlling the flexibility of the final cured adhesive. google.com The inclusion of multifunctional monomers, such as tri-telechelic star polymers with cyanoacrylate end groups, can lead to the formation of co-networks with enhanced mechanical properties like flexibility and elongation. google.com

Spectroscopic and Analytical Techniques for Polymerization Monitoring

The rapid, often instantaneous, polymerization of this compound necessitates advanced analytical techniques for accurate monitoring and kinetic analysis. Spectroscopic methods are particularly well-suited for this purpose as they can provide real-time, non-invasive measurements of chemical changes occurring during the reaction. mdpi.comnih.gov These techniques allow researchers to track the consumption of monomer and the formation of polymer, providing crucial data on reaction rates, conversion, and polymerization mechanisms.

Real-time Raman spectroscopy has emerged as a powerful tool for the kinetic analysis of cyanoacrylate polymerization. nih.govnih.govmdpi.com This technique is based on the inelastic scattering of monochromatic light, which provides detailed information about the vibrational and rotational transitions within molecules. mdpi.com Its key advantages in monitoring this compound polymerization include its high specificity to chemical bond changes, minimal sample preparation, and the ability to perform rapid, real-time measurements. mdpi.comnih.gov

During the anionic polymerization of this compound, the most significant chemical change is the conversion of the carbon-carbon double bond (C=C) in the vinyl group of the monomer into a single bond within the polymer backbone. Raman spectroscopy can effectively track this conversion by monitoring the intensity of the characteristic Raman peak associated with the C=C stretching vibration. This peak is typically observed around 1640 cm⁻¹ for cyanoacrylate monomers. mdpi.com

As polymerization proceeds, the intensity of the C=C peak diminishes, while the intensity of peaks corresponding to the newly formed polymer backbone, such as C-C stretching vibrations, increases. By recording Raman spectra at regular intervals, a kinetic profile of the polymerization can be constructed. The degree of monomer conversion at any given time can be calculated by comparing the integrated intensity of the C=C peak to that of an internal reference peak that remains unchanged throughout the reaction. mdpi.com Studies on similar cyanoacrylates, like n-butyl-cyanoacrylate, have demonstrated that this method can characterize both a fast initial polymerization phase and a subsequent slower phase. nih.govnih.govmdpi.com

Table 1: Key Raman Spectral Bands for Monitoring this compound Polymerization

Raman Shift (cm⁻¹) Vibrational Assignment Change During Polymerization
~1640 C=C Stretch (vinyl group) Decreases
~1740 C=O Stretch (ester group) Stable (often used as reference)
~2235 C≡N Stretch (nitrile group) Minor shifts may occur
~1440 CH₂ Scissoring Increases / Changes

Besides Raman spectroscopy, other advanced spectroscopic techniques, notably Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide valuable insights into the polymerization of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, an absorption-based technique, is complementary to Raman spectroscopy and is also highly effective for monitoring polymerization kinetics. mdpi.commdpi.com It operates by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. The polymerization of this compound can be followed by monitoring the decrease in the absorbance of specific peaks related to the monomer's vinyl group. mdpi.comshimadzu.com

Key vibrational modes that are tracked include the =C-H stretching and the C=C double bond stretching. mdpi.com The peak corresponding to the C=C bond is consumed during the reaction, and its disappearance can be quantitatively correlated with the degree of conversion over time. mdpi.comshimadzu.com Studies using Attenuated Total Reflectance (ATR)-FTIR have shown that for cyanoacrylate adhesives, a rapid initial polymerization occurs within hours, reaching 80-85% conversion, followed by a slower continuation of the reaction. mdpi.comresearchgate.net

Table 2: Characteristic FTIR Absorption Peaks for Monitoring this compound Polymerization

Wavenumber (cm⁻¹) Vibrational Assignment Change During Polymerization
~3124 =CH₂ Asymmetric Stretch Decreases
~1615-1640 C=C Stretch Decreases
~1736-1750 C=O Stretch (ester) Stable (often used as reference)
~2237-2250 C≡N Stretch (nitrile) Stable
~1251 C-O-C Asymmetric Stretch Stable

Nuclear Magnetic Resonance (NMR) Spectroscopy

While FTIR and Raman are excellent for real-time kinetic monitoring, NMR spectroscopy is a powerful tool for detailed structural elucidation of the final poly(this compound) polymer. High-resolution ¹H NMR and MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) spectroscopy have been used to analyze the structure of poly(this compound) formed under various initiation conditions. researchgate.net

A key area of investigation using NMR is the determination of the polymer's end-group structures. The nature of the end groups provides direct evidence of the initiation and termination mechanisms of the polymerization process. For instance, in polymerizations initiated by certain N-bases, a zwitterionic mechanism is proposed, which should result in the initiator fragment becoming an aromatic head-group in the polymer chain. researchgate.net However, attempts to unambiguously identify such end groups in poly(this compound) using ¹H NMR have proven challenging, suggesting a more complex initiation mechanism may be at play. researchgate.net

Biocompatibility and Biological Interactions of 2 Octyl Cyanoacrylate Polymers

In Vitro Cytotoxicity Assessments of 2-Octyl Cyanoacrylate

In vitro studies are fundamental in determining the potential toxicity of a biomaterial before it can be considered for in vivo applications. For this compound, these assessments have focused on cell viability, the release of degradation products, and the cellular response to these byproducts.

The assessment of cell viability and proliferation in the presence of this compound has been a key area of research to establish its safety at the cellular level. Studies have shown that the cytotoxicity of cyanoacrylates is related to the length of the alkyl chain; longer chains, such as in this compound, are generally less toxic.

In one study, the in vitro cytotoxicity of a mixture of prepolymer allyl 2-cyanoacrylate (PAC) and this compound (OC) was evaluated using L929 mouse fibroblast cells. The results indicated that certain formulations of the PAC and OC mixture did not exhibit cytotoxicity, with the cells maintaining normal morphology compared to the control group. In contrast, another study found that a tissue adhesive composed of n-butyl cyanoacrylate and this compound resulted in a cell viability of 39.66% in primary gingival fibroblasts, which is below the 70% minimum requirement for biomedical materials according to ISO 10993-12.

Another investigation comparing different cyanoacrylates found that unpolymerized n-octyl cyanoacrylate (OCA) exhibited the highest cytotoxicity among the tested adhesives, with a cell viability of only 4.48±0.89%. However, after polymerization, the cytotoxicity of OCA was significantly reduced, and it demonstrated better behavior than shorter-chain cyanoacrylates. This suggests that the polymerization process is crucial for mitigating the cytotoxic effects of the monomer.

Table 1: Summary of In Vitro Cell Viability and Proliferation Studies on this compound

Study Focus Cell Line Assay Method Key Findings
Mixture of prepolymer allyl 2-cyanoacrylate and this compound L929 mouse fibroblasts MTT assay Specific formulations showed no cytotoxicity and maintained normal cell morphology.
Blend of n-butyl cyanoacrylate and this compound Primary gingival fibroblasts Sulforhodamine B assay Reduced cell viability of 39.66% was observed.
Comparison of unpolymerized and polymerized n-octyl cyanoacrylate with other cyanoacrylates Fibroblasts Alamar Blue assay, Flow cytometry Unpolymerized n-octyl cyanoacrylate was highly cytotoxic, but cytotoxicity was significantly reduced after polymerization.

A primary concern with cyanoacrylate adhesives is their degradation into byproducts, namely formaldehyde (B43269) and cyanoacetate (B8463686). Formaldehyde, in particular, is known to be toxic to cells. The rate of degradation and, consequently, the amount of formaldehyde released is inversely proportional to the length of the alkyl side chain.

Longer-chain cyanoacrylates, such as this compound, degrade more slowly than their shorter-chain counterparts like ethyl-2-cyanoacrylate and n-butyl-2-cyanoacrylate. This slower degradation leads to a reduced release of formaldehyde, which in turn results in lower cytotoxicity. nih.govmdedge.com Research has demonstrated that the formaldehyde release from n-octyl cyanoacrylate is very low and remains consistently so over time. mdpi.com In a study evaluating mixtures of prepolymer allyl 2-cyanoacrylate and this compound, the amount of formaldehyde released was found to be under 0.04 mM, a level considered non-toxic to skin fibroblast cells. mdpi.com

Table 2: Formaldehyde Release from Different Cyanoacrylate Adhesives

Cyanoacrylate Type Alkyl Chain Length Rate of Formaldehyde Release Reference
n-butyl cyanoacrylate Shorter Higher mdpi.com
n-hexyl cyanoacrylate Intermediate Intermediate mdpi.com
n-octyl cyanoacrylate Longer Very Low mdpi.com

Direct evidence from in vitro studies on the expression of specific inflammatory markers in cell cultures exposed to this compound is limited in the available literature. However, in vivo studies provide some insight into the inflammatory response. For instance, a study on the use of cyanoacrylate adhesives in vivo noted that among the serum markers of inflammation, only interleukin-8 levels showed a postoperative increase. researchgate.net While this is an in vivo finding, it suggests a potential pathway for the inflammatory response to cyanoacrylate adhesives. The slower degradation of this compound and the subsequent lower release of cytotoxic byproducts are thought to contribute to a milder inflammatory response compared to shorter-chain cyanoacrylates. nih.gov

In Vivo Biocompatibility and Tissue Response to this compound

The in vivo biocompatibility of this compound has been extensively studied in various animal models to understand its interaction with living tissues, including the local tissue reaction and inflammatory response.

Histopathological examinations of tissues treated with this compound have generally shown favorable outcomes. In a study on rabbits, eyelid incisions closed with this compound showed less inflammatory infiltration at 2 weeks compared to sutures, with no significant differences at other time points. koreamed.org The adhesive was well-tolerated, and no clinical complications such as tissue necrosis were observed. koreamed.org

Electron microscopy studies have also indicated that this compound does not impede tissue regeneration and shows no signs of histotoxicity. researchgate.net When used for mesh fixation in hernia repair in a rabbit model, this compound demonstrated good tissue integration. mdpi.com

Table 3: Summary of Histopathological Findings for this compound

Animal Model Application Key Histopathological Findings Reference
Rabbit Eyelid incision closure Less inflammatory infiltration compared to sutures at 2 weeks; no significant differences at 1, 4, and 8 weeks. koreamed.org
Pig Skin incisions No disadvantages with regard to tissue regeneration; no histotoxicity observed via electron microscopy. researchgate.net
Rabbit Abdominal hernia repair with mesh fixation Good tissue integration. mdpi.com

The in vivo inflammatory response to this compound is generally considered to be milder than that of its shorter-chain counterparts. This is attributed to its slower degradation and reduced release of inflammatory byproducts. nih.gov Studies have shown that this compound elicits a mild level of inflammation and a reduced foreign body reaction. koreamed.org

In a rabbit model of abdominal hernia repair, the use of n-octyl cyanoacrylate for mesh fixation resulted in the slightest seroma formation and macrophage response when compared to n-butyl and n-hexyl cyanoacrylates. mdpi.com Another study in swine found that foreign body tissue reactions were least common in wounds treated with this compound. koreamed.org

Table 4: In Vivo Inflammatory and Foreign Body Responses to this compound

Animal Model Application Inflammatory Response Foreign Body Reaction Reference
Rabbit Eyelid incision closure Mild inflammation. Minimal foreign body reaction. koreamed.org
Rabbit Abdominal hernia repair with mesh fixation Slightest seroma formation and macrophage response compared to shorter-chain cyanoacrylates. Not specified mdpi.com
Swine Excisional wounds Not specified Least common compared to other treatments. koreamed.org

Long-term Degradation and Absorption Profiles in Biological Systems

The long-term behavior of this compound (2-OCA) polymers within biological systems is characterized by a slow degradation process, which is fundamental to its biocompatibility. The degradation of poly(alkyl cyanoacrylate)s occurs via hydrolytic scission of the polymer backbone. This process is influenced significantly by the length of the alkyl ester side chain; longer chains, such as the octyl group in 2-OCA, result in a much slower degradation rate compared to short-chain cyanoacrylates like ethyl or butyl derivatives mdpi.comnih.gov.

The primary degradation byproducts are formaldehyde and the corresponding alkyl cyanoacetate (in this case, octyl cyanoacetate) johnshopkins.edu. The rate of release of these byproducts is directly proportional to the degradation speed. Because 2-OCA degrades slowly, it generates low concentrations of formaldehyde over time, which contributes to its improved tissue tolerance and lower histotoxicity compared to faster-degrading cyanoacrylates researchgate.net. The physical form of the polymer also impacts its degradation profile; for instance, powdery forms of cyanoacrylate polymers have been shown to degrade much more rapidly than solid films researchgate.net.

Studies on poly(alkyl cyanoacrylate) nanoparticles have provided quantitative insights into these degradation kinetics. A comparison between poly(butyl cyanoacrylate) (PBCA) and poly(octyl cyanoacrylate) (POCA) nanoparticles demonstrated that after 48 hours in a buffer solution, only 3% of POCA nanoparticles had degraded, compared to 88% of PBCA nanoparticles. This highlights the significantly increased stability of the longer-chain polymer.

Regarding absorption, while direct data on the systemic absorption of intact 2-OCA polymer is limited, studies on other cyanoacrylates provide relevant insights. Research using radiolabeled C14 methyl-2-cyanoacrylate (a short-chain cyanoacrylate) in rats showed that the polymer is degraded in vivo and that the resulting radioactive components are eliminated systemically through urine and feces johnshopkins.edu. This suggests that the degradation products of cyanoacrylates are absorbed from the implantation site and cleared by the body. Given the slow degradation of 2-OCA, its absorption and clearance would be expected to occur over a prolonged period.

Table 1: Comparative In Vitro Degradation of Cyanoacrylate Nanoparticles

Polymer TypeMonomer Chain Length% Degradation (48 hours)
Poly(butyl cyanoacrylate) (PBCA)Short (C4)88%
Poly(octyl cyanoacrylate) (POCA)Long (C8)3%

Systemic Biocompatibility Assessments (e.g., Hemocompatibility, Pyrogenicity)

Systemic biocompatibility assessments are critical for any medical material intended for in vivo use. For this compound, these evaluations focus on its interactions with blood (hemocompatibility) and its potential to induce a fever response (pyrogenicity).

Hemocompatibility

The hemocompatibility of cyanoacrylate-based adhesives is a key aspect of their safe use. While studies focusing specifically on this compound are not extensively detailed in publicly available literature, research on closely related n-butyl-2-cyanoacrylate (NBCA) provides valuable data for this class of materials. In vitro blood compatibility tests performed according to international standards (EN 30993-4) on NBCA-based surgical glues revealed favorable interactions with blood components dntb.gov.ua.

Table 2: Hemocompatibility Profile of a Cyanoacrylate Surgical Adhesive

Test ParameterResult
HemolysisNo hemolytic effect observed
Activated Partial Thromboplastin Time (APTT)Significant decrease
Prothrombin ActivityNo significant variation
FibrinogenNo significant variation
Platelet CountNo significant variation
Leukocyte Count (Total & Differential)No significant variation

Data based on studies of n-butyl-2-cyanoacrylate surgical glues, which are compositionally similar to this compound adhesives. researchgate.netnih.gov

Pyrogenicity

Pyrogens are substances that can induce a febrile response upon systemic exposure. Medical devices and materials must be assessed to ensure they are non-pyrogenic. Standard tests for pyrogenicity include the in vivo Rabbit Pyrogen Test (RPT) and in vitro assays such as the Bacterial Endotoxin Test (BET) and the Monocyte Activation Test (MAT) fda.govnelsonlabs.com. The BET is specific for endotoxins from Gram-negative bacteria, while the RPT and MAT can detect a broader range of pyrogens, including non-endotoxin pyrogens (NEPs) nelsonlabs.com.

Biomedical Engineering Applications and Performance of 2 Octyl Cyanoacrylate

2-Octyl Cyanoacrylate in Topical Wound Closure and Tissue Adhesion

As a topical wound closure agent, this compound polymerizes rapidly upon contact with tissue moisture, forming a strong, flexible bond that holds wound edges together. This mechanism of action has been leveraged in a multitude of surgical and clinical environments.

Numerous studies have compared the efficacy of this compound with conventional wound closure methods such as sutures and staples. Research indicates that this compound offers several advantages, including faster application times and comparable cosmetic outcomes.

In facial plastic surgery, the time required to close the epidermis with this compound was found to be approximately four times faster than with sutures (mean time of 55 seconds for the adhesive versus 3 minutes and 47 seconds for sutures) nih.gov. A study on facial skin closure reported that the use of octyl-2-cyanoacrylate is advantageous due to its rapidity and ease of application, leading to superior results nih.govsemanticscholar.org. When compared to sutures for facial wounds, this compound has been associated with decreased procedure time and less pain nih.gov.

In a study involving elective groin surgeries, tissue glue (octyl-2-cyanoacrylate) application was found to be significantly less time-consuming than staples and sutures ijss-sn.com. Furthermore, there was no correlation between the length of the incision and the time taken for skin closure with this compound, unlike with staples and sutures where longer incisions required more time ijss-sn.com. From an economic standpoint, one study found tissue adhesives to be more efficient than sutures nih.gov. Another comparative study in spinal surgery revealed that closing a 10 cm wound with 2-octyl-cyanoacrylate could save 28 seconds and $13.5 compared to using metal staples nih.gov.

Regarding cosmetic outcomes, a study on facial plastic surgery closures found that at one year, wounds closed with 2-octyl-cyanoacrylate had a superior cosmetic outcome as indicated by a lower visual analog scale score compared to sutures nih.gov. However, at 90 days, the cosmetic results were equivalent between the two groups nih.gov. In pediatric patients undergoing epiblepharon surgery, the aesthetic results were similar between those whose wounds were closed with this compound and those with conventional sutures mdpi.com.

Complication rates, such as infection and wound dehiscence, have also been a key focus of comparative studies. In a large study involving 900 patients, the group treated with 2-octyl-cyanoacrylate glue had a lower incidence of wound infection and wound dehiscence compared to the control group nih.gov. Similarly, in spinal surgery, no patients in the 2-octyl-cyanoacrylate group acquired surgical site infections, compared to eight patients in the metal-staple group nih.gov. In facial wound closures, the incidence of infection was similar between this compound and suture groups nih.gov.

Table 1: Comparison of this compound with Conventional Closure Techniques

Parameter This compound Sutures Staples Source(s)
Closure Time Significantly faster Slower Faster than sutures, slower than glue nih.govnih.govijss-sn.comsdiarticle4.com
Cosmetic Outcome Comparable or superior Comparable Generally considered less cosmetic nih.govijss-sn.commdpi.com
Post-operative Pain Less painful More painful Can be more painful nih.govijss-sn.comsdiarticle4.com
Infection Rate Lower or similar Higher or similar Higher in some studies nih.govnih.govnih.gov
Wound Dehiscence Lower or similar Higher in some studies - nih.govnih.gov
Need for Removal No Yes Yes nih.gov

The performance of this compound has been evaluated across various surgical disciplines and anatomical locations, demonstrating its versatility.

Facial and Plastic Surgery: In facial plastic surgery, 2-octyl-cyanoacrylate has been shown to yield equivalent cosmetic results to sutures at 90 days and superior results at 1 year nih.gov. It is considered a viable option for skin closure in this context, offering advantages in speed and patient satisfaction nih.govnih.govsemanticscholar.org. Multiple studies have demonstrated the equivalence of octyl cyanoacrylate to 5-0 skin sutures for aesthetic facial surgery nih.gov.

Pediatric Surgery: For pediatric patients, this compound is particularly advantageous as it is painless to apply and does not require removal, which can be distressing for children nih.govsealtec.ch. It has been successfully used for the closure of epiblepharon incision wounds in children, with caregivers expressing high satisfaction regarding the ease of postoperative care mdpi.com. Its use in pediatric neurosurgery for closing elective operative incisions has also been prospectively evaluated, demonstrating it as a viable means for cosmetic wound closure nih.gov. For small wounds in the pediatric population, its use is recommended if cost is not a primary concern ijsurgery.comresearchgate.net.

Ophthalmic Surgery: In ophthalmology, this compound has been investigated for conjunctival wound closure in animal models, showing minimal inflammation healio.com. It has also been effectively used for wound closure in pediatric epiblepharon surgery mdpi.com. Studies in rabbits have shown that this compound is an effective method for eyelid wound closure, with less inflammatory infiltration compared to nylon sutures at 2 weeks researchgate.net.

General and Orthopedic Surgery: In general surgery, such as for open inguinal hernia repair, and in orthopedic procedures like spinal surgery, this compound has been associated with lower rates of surgical site infection compared to metal staples nih.gov. It is also used in head and neck surgery, gynecology, and emergency medicine medicalexpo.com.

The mechanical properties of the adhesive bond, specifically its strength and flexibility, are critical for maintaining wound integrity during the healing process.

In vivo studies have demonstrated that this compound possesses a significantly higher wound bursting strength (WBS) compared to other tissue adhesives and closure methods. One study in rats found the mean WBS of this compound to be 298 +/- 58 mm Hg, which was significantly higher than that of n-butyl-2-cyanoacrylate (199 +/- 87 mm Hg) and surgical tape (129 +/- 67 mm Hg) nih.gov.

Another comparative study measured WBS immediately after closure and at 1 and 2 days post-closure. The octyl-cyanoacrylate-based adhesive consistently showed higher WBS at all time points (274, 388, and 232 mm Hg, respectively) compared to four different butyl-cyanoacrylate-based adhesives nih.gov. Furthermore, the flexibility of the this compound adhesive was also found to be significantly greater than the butyl-based adhesives at all measured time points nih.gov. The enhanced flexibility of this compound is attributed to its longer alkyl chain, which allows it to better accommodate skin movement and reduce stress on the wound edges specialchem.com.

Table 2: In Vivo Wound Bursting Strength (WBS) of this compound and Other Closure Methods

Closure Method Mean WBS (mm Hg) Time Point Source(s)
This compound 298 ± 58 Immediately after closure nih.gov
n-Butyl-2-cyanoacrylate 199 ± 87 Immediately after closure nih.gov
Surgical Tape (Steri-Strips) 129 ± 67 Immediately after closure nih.gov
This compound 274 Day 0 nih.gov
This compound 388 Day 1 nih.gov
This compound 232 Day 2 nih.gov
High Viscosity this compound 358 ± 136 Not specified medguard.ie
n-Butyl-2-cyanoacrylate (Indermil) 215 ± 90 Not specified medguard.ie

Beyond its adhesive properties, this compound also functions as an effective barrier against microbial invasion, a critical factor in preventing surgical site infections.

In vitro studies have shown that films formed by this compound are excellent microbial barriers against a range of pathogens, including bacteria, fungi, and yeast nih.gov. One study demonstrated that the adhesive provided an effective barrier to both Gram-positive and Gram-negative motile and non-motile bacterial species nih.gov. Another in vitro assessment found no bacterial penetration through any of the this compound samples at 72 hours, in stark contrast to pressure-sensitive adhesives where bacteria penetrated 99.3% of samples nih.gov.

In vivo animal studies have corroborated these findings. A study on partial-thickness wounds in swine showed that no bacteria were recovered from wounds treated with a this compound-based bandage when bacteria were inoculated on top of the bandage nih.gov. This demonstrates its effectiveness in protecting wounds from external bacterial invasion nih.govresearchgate.net.

Furthermore, this compound itself has been shown to possess intrinsic antimicrobial properties. Studies have demonstrated that it has a bactericidal effect, particularly against Gram-positive bacteria, which are responsible for a majority of wound infections nih.govresearchgate.netsemanticscholar.orgnih.gov. The adhesive has been shown to inhibit the growth of Gram-positive bacteria on agar (B569324) plates, suggesting a direct bactericidal mechanism of action nih.govnih.gov. This antimicrobial activity, combined with its physical barrier properties, contributes to the observed lower rates of surgical site infections in clinical use nih.govsdiarticle4.com. The use of this compound has been shown to be effective in reducing bacterial contamination in wounds researchgate.net.

Advanced Formulations and Composite Materials of this compound

Research is ongoing to enhance the properties of this compound through the development of advanced formulations and composite materials, aiming to improve its performance in biomedical applications.

A promising area of research involves the integration of this compound with nanomaterials to create composites with enhanced functionalities. One such development is the creation of core-shell nanoparticles composed of copolymers of n-butyl cyanoacrylate (BCA) and this compound (OCA) nih.govgoogle.com. These nanoparticles are designed for drug delivery applications, with the ability to control the degradation rate and hydrophilic/hydrophobic properties by adjusting the ratio of BCA to OCA nih.govresearchgate.net. This allows for the potential for sustained drug release at the wound site, combining the adhesive and barrier properties of the cyanoacrylate with therapeutic effects google.com. The in vitro degradation rate of these nanoparticles can be controlled over a 200-fold range by modifying the BCA/OCA ratio nih.govresearchgate.net.

Co-network Formulations with Other Polymers (e.g., Polyisobutylene)

In the realm of biomedical engineering, the formulation of co-networks represents a significant advancement in the design of tissue adhesives. By combining this compound (2-OCA) with other polymers, such as polyisobutylene (B167198) (PIB), researchers have been able to create novel materials with enhanced properties. These co-networks leverage the desirable characteristics of each component to produce adhesives that are both strong and flexible, addressing some of the limitations of traditional cyanoacrylate adhesives.

One notable development in this area is the creation of co-networks from 2-OCA and a tri-telechelic star polymer of polyisobutylene terminated with cyanoacrylate groups (Ø(PIB-CA)₃). These formulations have been shown to provide the flexibility and elongation characteristic of the PIB component, combined with the strong adhesive properties of 2-OCA google.com. The resulting co-network exhibits mechanical properties that are significantly improved compared to 2-OCA alone. For instance, a co-network of this type can exhibit a tensile strength of at least 3.2 MPa and an elongation of at least 65% google.com. This is a substantial improvement over commercially available 2-OCA based adhesives, which have a tensile strength of less than 0.1 MPa google.com.

The incorporation of PIB into the 2-OCA network results in a rubbery, transparent, and strong material that is well-suited for applications such as wound closure researchgate.net. Research has demonstrated that co-networks composed of 25% Ø(PIB-CA)₃ and 75% poly(this compound) are stronger and more extensible than skin researchgate.net. Furthermore, these co-networks exhibit high dimensional stability, with creep studies showing less than 6% creep strain even under high loading conditions researchgate.net. When applied to porcine skin, these formulations form a hermetically-adhering, clear, and rubbery coating that can withstand stretching and twisting without losing its integrity researchgate.net.

The table below summarizes the mechanical properties of a 2-OCA/PIB co-network compared to its constituent homopolymers and a commercial 2-OCA adhesive.

MaterialTensile Strength (MPa)Elongation (%)Young's Modulus (MPa)
2-OCA / Ø(PIB-CA)₃ Co-network≥ 3.2≥ 65Not Reported
Ø(PIB-CA)₃ Homopolymer1.6704.9
Commercial 2-OCA Adhesive (Dermabond®/SurgiSeal™)< 0.1Not ReportedNot Reported

Development of Flexible and Elastic this compound Adhesives

A significant challenge in the use of cyanoacrylate adhesives in biomedical applications is their inherent brittleness upon polymerization raajournal.com. To overcome this limitation, substantial research has been dedicated to developing more flexible and elastic formulations of 2-OCA. The flexibility of a cyanoacrylate adhesive is largely influenced by the length of its alkyl chain; longer chains, such as the octyl group in 2-OCA, generally result in a more flexible polymer compared to shorter-chain cyanoacrylates like n-butyl cyanoacrylate raajournal.com. Animal studies have corroborated this, indicating that n-butyl cyanoacrylate adhesives exhibit lower adhesive flexibility than their this compound counterparts nih.gov.

One common strategy to enhance the flexibility of cyanoacrylate adhesives is the incorporation of plasticizers raajournal.comnih.gov. Plasticizers are additives that increase the plasticity or fluidity of a material. When added to a 2-OCA formulation, they can significantly improve the flexibility and reduce the brittleness of the cured adhesive, allowing it to better accommodate the movements of underlying tissues nih.gov.

While specific data on the plasticization of 2-OCA is limited in the available literature, studies on other cyanoacrylates, such as ethyl cyanoacrylate (ethyl-CA), provide valuable insights into the effects of different plasticizers on the mechanical properties of the resulting polymer. The following table, adapted from a study on light-curable ethyl-CA adhesives, illustrates how various plasticizers can influence the elongation at break, a key indicator of flexibility. It is important to note that these results are for ethyl-CA and may not be directly transferable to 2-OCA, but they demonstrate the principle of using plasticizers to improve flexibility.

Plasticizer (in Ethyl-CA formulation)Elongation at Break (%)
Plasticizer 135 - 125
Plasticizer 235 - 125
Plasticizer 335 - 125
Dibutyl Sebacate< 6
Acetyl Triethyl Citrate< 6

Data adapted from a study on ethyl cyanoacrylate formulations and is for illustrative purposes.

This data indicates that the choice of plasticizer is critical, as some are highly effective at increasing flexibility while others have a minimal effect radtech2020.com. The development of flexible 2-OCA adhesives is an ongoing area of research, with the goal of creating wound closure solutions that are not only strong but also compliant with the dynamic nature of biological tissues.

Optimization of Adhesive Strength and Mechanical Robustness

The clinical success of a this compound tissue adhesive is critically dependent on its adhesive strength and mechanical robustness. The adhesive must be strong enough to hold wound edges together during the healing process, resisting the stresses of normal body movement. Researchers have employed various strategies to optimize these properties, leading to the development of 2-OCA formulations with superior performance.

One key aspect of optimization is increasing the inherent strength of the adhesive. High-viscosity formulations of 2-OCA have been shown to be stronger than their butyl-cyanoacrylate counterparts. In a comparative study, a high-viscosity 2-OCA adhesive (HVD) demonstrated a significantly higher mean wound bursting strength (358 ± 136 mmHg) compared to a butyl-cyanoacrylate adhesive (215 ± 90 mmHg) medguard.ie. This indicates that the choice of the cyanoacrylate monomer and the formulation's viscosity play a crucial role in the adhesive's strength.

The mechanical performance of 2-OCA adhesives can also be quantified through standardized mechanical tests, such as lap-shear and T-peel strength tests. These tests provide a more controlled and reproducible measure of adhesive performance compared to wound bursting strength. For example, a sterilized 2-OCA adhesive composition has been reported to have a lap-shear tensile strength of approximately 12 to 18 lbs/in² and a T-peel tensile strength of about 34 to 48 lbs google.com. These values provide a quantitative benchmark for the mechanical robustness of optimized 2-OCA formulations.

The table below presents a summary of the mechanical strength data for various 2-OCA adhesive formulations.

Adhesive FormulationTest MethodStrength
High-Viscosity this compound (HVD)Wound Bursting Strength358 ± 136 mmHg
Butyl-Cyanoacrylate (Indermil)Wound Bursting Strength215 ± 90 mmHg
Sterilized this compound CompositionLap-Shear Tensile Strength12 - 18 lbs/in²
T-Peel Tensile Strength34 - 48 lbs

Pharmacological and Antimicrobial Aspects of 2 Octyl Cyanoacrylate

Intrinsic Antimicrobial Properties of 2-Octyl Cyanoacrylate

This compound possesses inherent antimicrobial activity, which has been demonstrated in various in vitro studies. Its effectiveness, however, varies significantly between different classes of bacteria, with a pronounced efficacy against Gram-positive strains.

Research has consistently shown that this compound has bactericidal or bacteriostatic effects against a range of Gram-positive bacteria. nih.govnih.govsemanticscholar.org Studies have demonstrated its ability to inhibit the growth of pathogens commonly associated with surgical site infections. nih.gov

In one key in vitro study, solidified pellets of this compound were placed on agar (B569324) plates cultured with various pathogens. The results showed significant inhibition of growth for all Gram-positive organisms tested, including Methicillin-resistant Staphylococcus aureus (MRSA), Coagulase-negative Staphylococcus, Oxford Staphylococcus, and Group G Streptococcus. nih.gov Swabs taken from these zones of inhibition showed no subsequent bacterial growth, suggesting a bactericidal (bacteria-killing) mechanism of action. nih.govnih.gov Another study confirmed that this compound showed bacteriostatic activity against S. aureus. nih.gov This inherent antimicrobial property is considered an added benefit to its function as a physical barrier over closed wounds. researchgate.net

Table 1: In Vitro Antimicrobial Efficacy of this compound Against Various Pathogens Below is an interactive table summarizing the results of an in vitro study on the antimicrobial activity of this compound. The level of growth inhibition is indicated for each microorganism.

MicroorganismTypeInhibition of Growth
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-Positive Bacteria+++
Coagulase-negative StaphylococcusGram-Positive Bacteria++
Oxford StaphylococcusGram-Positive Bacteria+++
Group G StreptococcusGram-Positive Bacteria+++
Escherichia coliGram-Negative Bacteria-
Pseudomonas aeruginosaGram-Negative Bacteria-
Candida albicansFungus-

Source: Data adapted from Rushbrook, J. L., et al. (2014). The antibacterial effect of this compound (Dermabond®) skin adhesive. Journal of Infection Prevention. nih.gov Key: (+++) = Strong Inhibition, (++) = Moderate Inhibition, (-) = No Inhibition.

In contrast to its effectiveness against Gram-positive bacteria, this compound demonstrates little to no intrinsic antimicrobial activity against Gram-negative bacterial strains. nih.gov Studies have consistently reported a lack of growth inhibition for Gram-negative organisms such as Escherichia coli and Pseudomonas aeruginosa when exposed to solidified this compound. nih.govnih.govresearchgate.net

While the polymerized form of this compound acts as a physical barrier to microbial penetration, it does not appear to have a chemical antimicrobial effect on these pathogens. researchgate.netresearchgate.net It is important to note that some studies have found that other, shorter-chain cyanoacrylates, such as ethyl-2 cyanoacrylate, may exhibit some cytotoxicity towards E. coli. nih.govnih.gov However, for this compound, the consensus from in vitro testing is that it is not effective against Gram-negative bacteria. nih.govmdpi.com

The proposed mechanism for the antimicrobial action of this compound against Gram-positive bacteria is primarily attributed to an electromagnetic interaction. nih.govresearchgate.net It is hypothesized that the strong electronegative charge on the cyanoacrylate monomer interacts with the positively charged carbohydrate molecules present in the cell capsule of Gram-positive organisms. nih.govnih.gov This interaction is believed to destabilize the bacterial cell wall, leading to a bactericidal effect. nih.gov

The polymerization process itself, an exothermic reaction that occurs when the liquid adhesive comes into contact with moisture on the skin, may also contribute to the antimicrobial environment. nih.govveeva.com The physical barrier formed by the polymerized adhesive further prevents external contamination. researchgate.netresearchgate.net

Integration of Antimicrobial Agents within this compound Formulations

To broaden the antimicrobial spectrum and enhance the infection prevention capabilities of this compound, research has explored the integration of additional antimicrobial agents directly into the adhesive formulation. A significant challenge in this area is the potential for chemical interaction between the added agent and the cyanoacrylate monomer, which can cause premature polymerization and destabilize the product during storage. google.com

One effective technique to overcome this is microencapsulation. google.com This process involves entrapping an antimicrobial agent, such as an antibiotic, within microscopic capsules. These capsules are then mixed into the liquid cyanoacrylate adhesive. The shell of the microcapsule, made from materials like gelatin or ethylcellulose, prevents direct contact between the antibiotic and the cyanoacrylate, thus maintaining the stability of the formulation. google.com When the adhesive is applied to a wound, the encapsulated agent can be released in a controlled manner. This approach allows for the delivery of antibiotics or other medicaments directly to the wound site, combining the barrier and adhesive properties of this compound with active antimicrobial therapy. google.com

Role of this compound in Infection Prevention in Clinical Settings

The application of this compound in clinical settings has been associated with a reduced incidence of surgical site infections (SSIs). nih.govnih.gov Its role in infection prevention is twofold: it creates an immediate, waterproof physical barrier that protects the wound from external contamination, and it possesses intrinsic bactericidal properties against common Gram-positive pathogens. researchgate.netveeva.comnih.gov

Clinical studies have demonstrated the benefits of using this compound for wound closure in various surgical disciplines. For instance, a comparative study in spinal surgery found a significantly lower rate of SSI in patients whose wounds were closed with this compound compared to those closed with metal staples. nih.gov Notably, the group using the adhesive had no SSIs, whereas the staple group did, despite the adhesive group having more risk factors for infection. nih.gov

In the context of Mohs micrographic surgery for skin cancer, this compound has been used successfully to prevent SSIs in high-risk patients colonized with MRSA, without the need for prophylactic antibiotics. escholarship.org The adhesive's ability to create an occlusive seal is believed to create a hypoxic and acidic wound environment that further inhibits bacterial growth. escholarship.org Furthermore, its use can reduce the risk of central line-associated bloodstream infections (CLABSI) by effectively sealing the skin insertion site of central venous catheters, providing a barrier against microbial entry for several days. medcraveonline.com

Regulatory Science and Clinical Translation of 2 Octyl Cyanoacrylate Research

Regulatory Approval Processes and Standards for 2-Octyl Cyanoacrylate (e.g., FDA)

The regulatory pathway for this compound as a medical product, particularly for topical wound closure, is stringent, reflecting its classification as a high-risk device by regulatory bodies like the U.S. Food and Drug Administration (FDA). The FDA classifies tissue adhesives as "Transitional Devices," which automatically places them into Class III, the category with the highest risk. ntnu.no This classification necessitates a Premarket Approval (PMA) application, which is the most rigorous type of device marketing application required by the FDA. ntnu.nonih.gov

The PMA process for a Class III device like a this compound adhesive requires the manufacturer to provide valid scientific evidence demonstrating a reasonable assurance of safety and effectiveness. ntnu.no This evidence is comprehensive and must include data from laboratory (pre-clinical), animal, and human clinical studies. ntnu.no Clinical evaluation of "significant risk devices" such as tissue adhesives requires an approved Investigational Device Exemption (IDE) before studies on human subjects can commence. ntnu.no

On August 26, 1998, the FDA approved the first Class III medical device containing this compound for topical skin approximation, marketed as Dermabond™. ntnu.no This product is formulated with over 90% this compound monomer. ntnu.no Following this, other cyanoacrylate-based tissue adhesives have also been approved for medical use in the United States and have received the CE Marking for marketing in Europe. sealtec.ch

In addition to the specific device classification and approval process, medical-grade adhesives must meet international standards for biocompatibility. These certifications are crucial for ensuring the material is safe for contact with the human body. Key standards include:

ISO 10993: A series of international standards for the biological evaluation of medical devices, which includes tests for cytotoxicity, irritation, and sensitization. incurelab.com

USP Class VI: A rigorous biocompatibility classification established by the United States Pharmacopeia that certifies a material has a low level of toxicity under specific test conditions. incurelab.com

The FDA has also published guidance documents for "Cyanoacrylate Topical Tissue Adhesives" to assist manufacturers in preparing IDE and PMA applications, ensuring that the scientific evidence developed is valid and sufficient to support the device's approval. nih.govresearchgate.netresearchgate.net

Clinical Trial Methodologies and Outcomes for this compound

The clinical translation of this compound has been supported by a variety of study methodologies designed to evaluate its efficacy and safety compared to standard wound closure techniques.

Randomized controlled trials (RCTs) are a cornerstone in evaluating the performance of this compound. These studies typically compare the adhesive to standard methods like sutures or staples across various surgical and emergency settings.

A prospective, randomized, controlled clinical trial involving 124 patients with traumatic lacerations compared this compound with standard wound closure. umich.edunih.gov The results showed no significant difference in long-term cosmetic appearance as rated by both patients and physicians. umich.edunih.gov While three complications (one infection, two dehiscences) occurred in the adhesive group, the study concluded that the cosmetic outcomes were similar. umich.edunih.gov Another RCT focusing on facial wounds after Mohs micrographic surgery found that high-viscosity this compound was cosmetically equivalent to 5-0 polypropylene (B1209903) sutures at a 3-month follow-up, with no instances of infection or dehiscence in either group. nih.gov

In the context of breast surgery, an RCT with 133 patients found no difference in cosmetic scores or complication rates at up to one-year follow-up between this compound and monofilament sutures. researchgate.net However, the adhesive was significantly faster to apply, and patient satisfaction was rated significantly higher. researchgate.net Similarly, a study on maxillofacial surgery involving 20 subjects demonstrated that this compound provided significantly better aesthetic results at 1 and 3 months compared to Ethilon sutures, with a much shorter closure time. nih.gov

Summary of Randomized Controlled Trials on this compound
Study FocusComparison GroupKey OutcomesReference
Traumatic LacerationsStandard Sutures/StaplesSimilar long-term cosmetic appearance; faster closure time with adhesive. umich.edunih.gov
Facial Wounds (Post-Mohs Surgery)5-0 Polypropylene SuturesCosmetically equivalent outcomes; no complications in either group. nih.gov
Breast SurgeryMonofilament SuturesSimilar cosmetic results and complication rates; faster application and higher patient satisfaction with adhesive. researchgate.net
Maxillofacial SurgeryEthilon SuturesSignificantly better aesthetic results and faster closure with adhesive. nih.gov
Ankle Fracture Surgeryn-butyl cyanoacrylateComparable wound cosmesis, patient satisfaction, and functional outcomes. researchgate.net

Observational and retrospective studies provide real-world insights into the clinical use of this compound. A retrospective case-control study on children undergoing epiblepharon surgery compared wound closure with this compound combined with a subcuticular suture to conventional sutures. mdpi.com The study found no significant differences in surgical time, complications, or aesthetic results between the two groups. mdpi.com However, caregivers of children in the tissue adhesive group reported higher satisfaction with postoperative care. mdpi.com

In a study involving 900 plastic surgery patients over eight years, the group treated with this compound had a significantly lower incidence of wound infection and dehiscence compared to the control group (sutures or staples). iiarjournals.org An observational study in musculoskeletal oncology surgery evaluated 110 incisions in 99 patients closed with this compound. nih.gov The results indicated that the adhesive was safe, with low rates of dehiscence and keloid formation, low postoperative pain, and high patient satisfaction. nih.gov

Findings from Observational and Retrospective Studies
Study FocusStudy DesignKey FindingsReference
Pediatric Epiblepharon SurgeryRetrospective Case-ControlComparable cosmetic outcomes and complication rates to sutures; higher caregiver satisfaction with adhesive. mdpi.com
Plastic SurgeryRetrospective CohortLower incidence of wound infection and dehiscence in the adhesive group compared to controls. iiarjournals.org
Musculoskeletal Oncology SurgeryObservationalLow incidence of adverse events; low postoperative pain and high patient satisfaction. nih.gov

Direct comparisons between this compound and traditional closure methods consistently highlight several key differences. A primary advantage of the adhesive is the speed of application. Multiple studies report significantly faster wound closure times compared to suturing. umich.eduresearchgate.netnih.govnih.gov This efficiency can be beneficial in various clinical settings.

Regarding cosmetic outcomes, the majority of comparative studies conclude that this compound provides aesthetic results that are equivalent to, and in some cases superior to, conventional sutures for facial and surgical incisions. umich.edunih.govresearchgate.netnih.govnih.gov While some studies find no statistically significant difference in cosmetic scores, others report a notable improvement with the adhesive. nih.govnih.gov

In terms of safety, infection rates are generally comparable or lower with this compound. nih.goviiarjournals.org The adhesive forms a waterproof, antimicrobial barrier over the wound. mdpi.com However, wound dehiscence has been noted in some studies, particularly in wounds under high tension, suggesting that sutures may be a better alternative in such cases. umich.edunih.gov Patient-reported outcomes often favor the adhesive due to less pain during application and the absence of a need for suture removal. researchgate.netmdpi.comnih.govijcmr.com

Post-Market Surveillance and Adverse Event Reporting for this compound

Post-market surveillance (PMS) is a critical component of the regulatory lifecycle for medical devices, including this compound adhesives. starfishmedical.com It involves the continuous monitoring of a device's safety and performance after it has been released to the market. qualio.com Regulatory authorities like the FDA have established systems to collect and analyze data from real-world use. starfishmedical.com

The FDA's MedWatch program allows healthcare professionals and the public to voluntarily report adverse events. tsquality.ch A more comprehensive repository is the Manufacturer and User Facility Device Experience (MAUDE) database, which contains mandatory reports from manufacturers and user facilities, as well as voluntary reports, regarding adverse events involving medical devices. fda.govnih.gov These databases are vital for identifying potential safety issues and emerging risks that may not have been apparent during pre-market clinical trials. starfishmedical.comqualio.com Analysis of data from systems like MAUDE can lead to regulatory actions, such as labeling changes or product recalls, to protect public health. tsquality.ch

A key safety concern identified through clinical use and post-market surveillance of this compound is the potential for hypersensitivity reactions. Allergic contact dermatitis (ACD), a type IV hypersensitivity reaction, can occur following the application of the adhesive. nih.govresearchgate.net

The reported incidence of localized allergic responses to tissue adhesives ranges from 0.5% to 14%. nih.govnih.govtandfonline.com These reactions typically present as an erythematous, pruritic rash that may initially be localized to the incision site but can spread to surrounding areas. nih.gov In some cases, the reaction can become widespread. nih.gov Symptoms can lead to patient discomfort, increased healing time, and potentially suboptimal cosmetic outcomes. nih.govtandfonline.com

Sensitization can occur through various means, including industrial exposure, acrylic nail applications, or previous surgical use. nih.gov Application of the adhesive to open wounds or thinner skin may increase the likelihood of sensitization by allowing exposure of antigen-presenting cells to cyanoacrylate monomers. mdedge.commdedge.com

A systematic review and analysis of the FDA MAUDE database highlighted that skin adhesives with this compound are a common source of ACD. nih.gov The review included 609 unique records from the MAUDE database reporting surgical site skin reactions, with orthopedic procedures being the most common setting. nih.gov These reports underscore the importance of post-market surveillance in characterizing and understanding adverse events like ACD associated with this compound. nih.gov

Other Reported Adverse Effects in Clinical Use

Beyond allergic contact dermatitis, the clinical application of this compound has been associated with a range of other adverse effects. While generally well-tolerated, these events can impact wound healing, patient comfort, and final cosmetic outcomes. nih.gov

Wound Dehiscence and Blistering: The separation of wound edges, or dehiscence, is a potential complication following the use of this compound. nih.govmedicinenet.com Allergic reactions to the adhesive can contribute to this issue, leading to increased healing time and patient discomfort. nih.gov Skin blistering around the incision site has also been reported as an adverse side effect. nih.gov In a case series involving orthopedic surgery, blistering was observed in all three patients who developed contact dermatitis to the adhesive. nih.gov

Inflammation and Infection: Signs of localized inflammation, including redness (erythema), pain, warmth, and swelling (edema), are common adverse reactions associated with various wound closure techniques, including this compound. medicinenet.comnih.gov While the adhesive is designed to act as a barrier to microbes, post-operative infections can still occur. medicinenet.comiiarjournals.org Symptoms of a suspected infection may include erythema extending more than 3-5 mm from the wound, purulent discharge, and fever. medicinenet.com In a retrospective study comparing two this compound closure systems in total joint arthroplasty, cellulitis was reported, with a significantly higher rate in one of the study groups. nih.govresearchgate.net However, another study spanning eight years and 900 surgical wounds found that the use of this compound was associated with a statistically significant decrease in the incidence of wound infection and dehiscence. iiarjournals.org

Cutaneous Reactions and Discomfort: Patients may experience a sensation of heat and discomfort upon application of the adhesive. medicinenet.com This is linked to the exothermic nature of the polymerization reaction. researchgate.net If large droplets are applied, excessive warmth can be generated. nih.gov Pruritus (itching) is another frequently reported side effect, often accompanying cutaneous reactions like erythema. nih.govoup.com

Foreign Body Reaction and Other Complications: Care should be taken to avoid applying the adhesive directly into the wound, as this can lead to foreign body reactions. nih.gov Although rare, other reported complications include the formation of a draining hematoma, which in one case required irrigation and debridement. nih.gov While contact allergies to cyanoacrylates can complicate surgical wounds and potentially lead to scarring, some case reports have noted that adverse healing outcomes were limited to postinflammatory hyperpigmentation. mdedge.com The degradation of cyanoacrylates can release byproducts like cyanoacetate (B8463686) and formaldehyde (B43269), which theoretically could cause an inflammatory response; however, the degradation of this compound is slow, and it typically sloughs off before toxic byproducts can accumulate. medicinenet.comresearchgate.net

The following table summarizes various adverse effects reported in clinical literature.

Adverse EffectClinical Application/ContextKey Findings and Incidence
Allergic Contact Dermatitis (ACD) Various surgical closures (e.g., orthopedic, breast, head and neck)Incidence reported to range from 0.5% to 14%. nih.govoup.comnih.gov Presents as localized, pruritic rash, sometimes with blistering, typically within 2 weeks of exposure. nih.govoup.com
Wound Dehiscence Surgical wound closureCan be a consequence of allergic reactions. nih.gov One study reported a lower incidence in patients treated with the adhesive compared to a control group. iiarjournals.org
Skin Blistering Surgical wound closurePotential adverse side effect, often associated with allergic hypersensitivity reactions. nih.gov
Inflammation (Erythema, Edema, Pain) General wound closureCommon reaction for many closure techniques. medicinenet.comnih.gov Can also be a sign of infection or ACD. medicinenet.comoup.com
Infection / Cellulitis Surgical wound closure (e.g., total joint arthroplasty)One study found a significantly higher rate of cellulitis with one this compound system compared to another. nih.govresearchgate.net Conversely, a large study showed a decreased incidence of infection with the adhesive. iiarjournals.org
Heat Sensation Topical applicationCan occur upon application, especially if large droplets are used. medicinenet.comnih.gov
Pruritus (Itching) Surgical wound closureCommonly reported symptom, often associated with ACD. nih.govoup.com
Draining Hematoma Orthopedic surgeryReported as a complication in one case of contact dermatitis, requiring further surgical intervention. nih.gov
Foreign Body Reaction General wound closureCan occur if the adhesive is inadvertently applied within the wound itself. nih.gov

Future Directions and Emerging Research Avenues for 2 Octyl Cyanoacrylate

Novel Synthesis Routes and Structural Modifications

The conventional industrial synthesis of cyanoacrylate monomers relies on the Knoevenagel condensation of a 2-cyanoacetate with formaldehyde (B43269), which forms a polymer that is then thermally depolymerized to yield the monomer. gvpress.com This high-temperature process can limit the incorporation of diverse functional groups. gvpress.com Future research is focused on developing more direct and less energy-intensive synthesis methods.

One alternative approach involves the direct reaction of 1-octyl-2-cyanoacetate with diiodomethane (B129776) in the presence of potassium carbonate to yield the monomer. gvpress.comresearchgate.net Researchers are also exploring new catalytic systems and reaction conditions to improve yield and purity while reducing the environmental impact of production.

Structural modifications of the 2-octyl cyanoacrylate molecule are a key area of investigation to enhance its mechanical properties and biocompatibility. scientific.net For instance, creating copolymers by blending this compound with other biocompatible polymers is a promising strategy.

Table 1: Examples of Structural Modification Strategies for this compound

Modification Strategy Modifying Agent/Monomer Desired Outcome
Copolymerization Polytrimethylene carbonate (PTMC) Increased flexibility and bond strength for long surgical incisions. scientific.net
Prepolymer allyl 2-cyanoacrylate (PAC) Improved biocompatibility and antimicrobial activity. mdpi.com

These modifications aim to create adhesives with tailored properties, such as increased flexibility for use on mobile areas of the body or enhanced adhesive strength for high-tension wounds. scientific.netspecialchem.com

Theranostic Applications and Smart Adhesive Systems

While still a nascent field for this compound, the development of "theranostic" (therapeutic and diagnostic) and "smart" adhesive systems represents an exciting frontier. A smart adhesive system could respond to specific physiological cues, such as changes in temperature or pH, to release therapeutic agents or alter its adhesive properties.

Future research may focus on incorporating diagnostic agents, such as fluorescent markers or contrast agents for medical imaging, into the this compound formulation. This could allow for non-invasive monitoring of the wound healing process. Furthermore, loading the adhesive with therapeutic agents like antibiotics, anti-inflammatory drugs, or growth factors could provide localized and sustained drug delivery directly to the wound site.

The development of such intelligent systems requires a deep understanding of the polymerization process and the interaction of this compound with biological tissues.

Biodegradable and Bioresorbable this compound Derivatives

This compound is known for its biocompatibility and eventual degradation. The longer alkyl chain of this compound results in a slower degradation rate compared to short-chain cyanoacrylates, which reduces tissue toxicity by minimizing the release of degradation byproducts like formaldehyde and cyanoacetate (B8463686). researchgate.netmedicinenet.com

Current research is aimed at developing derivatives with more controlled and predictable degradation profiles to match the healing timeline of different tissues. This involves synthesizing novel cyanoacrylate monomers with biodegradable linkages within their chemical structure. The goal is to create adhesives that provide sufficient wound support during the critical healing period and then safely resorb without leaving any harmful residues.

A study on a novel absorbable cyanoacrylate compound demonstrated its effectiveness as a suture line sealant with only mild tissue reactivity over an 18-month period, highlighting the potential for developing fully bioresorbable internal adhesives. nih.gov

Integration with Regenerative Medicine and Tissue Engineering

The properties of this compound, such as its ability to polymerize in the presence of moisture and its biocompatibility, make it a candidate for applications in regenerative medicine and tissue engineering. nih.govwikipedia.org Future research will likely explore its use as a component in more complex biomedical constructs.

Potential applications include:

Cell and Scaffold Delivery: Using this compound as a biodegradable adhesive to fix scaffolds or deliver cells to a specific site in the body.

Bio-ink Formulations: Incorporating this compound into bio-inks for 3D bioprinting of tissues and organs, providing structural integrity to the printed constructs.

Microneedle Adhesives: Developing this compound-based adhesives for attaching microneedle patches for drug delivery or biosensing.

These advanced applications will require further optimization of the adhesive's properties to ensure compatibility with living cells and to support tissue regeneration.

Expanded Clinical Indications and Specialized Surgical Applications

While this compound is widely used for topical wound closure, its "off-label" use in a variety of surgical procedures points to a broader range of potential applications. nih.govtaylorandfrancis.comnih.gov Research is ongoing to validate its safety and efficacy in these specialized areas.

Table 2: Current and Potential Future Clinical Applications of this compound

Surgical Discipline Current/Investigational Applications
Plastic and Reconstructive Surgery Skin graft fixation, temporary otoplasty, and as a wound sealant. nih.gov
Ophthalmology Corneal ulcer and perforation repair. researchgate.net
Vascular Surgery Adjunct for hemostasis in vascular reconstruction. taylorandfrancis.com
Dentistry Fixation of mucogingival grafts and membranes for guided tissue regeneration. nih.gov

The development of new formulations, such as high-viscosity gels and mesh-reinforced systems, is expanding the utility of this compound in managing more complex wounds and surgical incisions. nih.gov Future clinical trials are expected to further broaden the approved indications for this versatile tissue adhesive.

Advanced Computational Modeling and Simulation of this compound Behavior

The use of advanced computational modeling and simulation is an emerging area that holds significant promise for accelerating the development of new this compound-based adhesives. Molecular modeling techniques can be used to predict the properties of novel cyanoacrylate derivatives before they are synthesized in the lab, saving time and resources.

Simulations can provide insights into:

Polymerization Kinetics: Understanding the initiation and propagation of the polymerization reaction at the molecular level. pcbiochemres.com

Adhesive-Tissue Interface: Modeling the interactions between the adhesive and biological substrates to predict bond strength and durability.

Degradation Mechanisms: Simulating the breakdown of the polymer in a physiological environment to predict resorption rates and byproduct formation.

By providing a deeper understanding of the structure-property relationships of this compound, computational modeling will be a valuable tool in the rational design of the next generation of medical adhesives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.